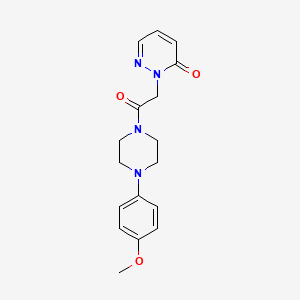

2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, also known as MPPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPO is a pyridazinone derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.

Scientific Research Applications

Potential Anti-inflammatory and Analgesic Applications

Research has identified certain derivatives of pyridazin-3(2H)-one as potential anti-inflammatory and analgesic agents. These compounds, including variations with a 4-methoxyphenyl piperazine moiety, have shown selectivity for COX-2 enzymes without inducing ulcerogenic and cardiovascular side effects. This suggests their therapeutic potential in managing inflammation and pain with minimized side effects (Sharma & Bansal, 2016).

Antimicrobial Activity

Another study explored the synthesis of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, demonstrating significant antimicrobial activity. This research indicates the potential for compounds with a similar molecular structure to serve as effective antimicrobial agents, highlighting the versatility of this chemical backbone in contributing to the development of new antimicrobials (Yurttaş et al., 2016).

HIV-1 Reverse Transcriptase Inhibition

Compounds structurally related to 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one have been evaluated for their ability to inhibit HIV-1 reverse transcriptase. This research suggests the potential for derivatives of this compound to contribute to HIV treatment regimens by blocking a critical step in the virus's replication process (Romero et al., 1994).

Analgesic and Anti-inflammatory Agents Synthesis

Further research into the synthesis of Mannich bases of arylpyridazinones reveals the compound's analgesic and anti-inflammatory properties, comparing favorably with traditional NSAIDs and showing a lack of gastric ulcerogenic effect. This underscores the potential of such compounds for safer pain and inflammation management (Gökçe et al., 2005).

Synthesis of Fused Pyridazinone Skeletons

Innovative synthetic approaches have led to the development of novel classes of compounds, including aminofuro- and aminothieno[2,3-d]pyridazin-4(5H)-one and aminophthalazin-1(2H)-ones. These findings expand the scope of chemical frameworks available for pharmaceutical development and offer new pathways for creating compounds with potential therapeutic applications (Koza et al., 2013).

properties

IUPAC Name |

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-24-15-6-4-14(5-7-15)19-9-11-20(12-10-19)17(23)13-21-16(22)3-2-8-18-21/h2-8H,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAPWOJFNSBOGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]acetamide;hydrochloride](/img/structure/B2445278.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2445280.png)

![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2445283.png)

![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2445285.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2445287.png)

![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2445292.png)